molecular formula C19H30N2O2 B4432543 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine

1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4432543
M. Wt: 318.5 g/mol
InChI Key: YGRJFVKJEFJESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine, also known as EMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPP belongs to the piperazine family of compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine is its relatively low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in different animal models and human subjects.

Future Directions

There are several future directions for the study of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Furthermore, more research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify its molecular targets in different cell types and tissues.

Scientific Research Applications

1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been found to have antioxidant, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-6-7-16(5-2)19(22)21-14-12-20(13-15-21)17-8-10-18(23-3)11-9-17/h8-11,16H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJFVKJEFJESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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